An In-depth Technical Guide to the Synthesis and Characterization of N,N-diethyl-2-propyn-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of N,N-diethyl-2-propyn-1-amine
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Foreword: The Strategic Importance of N,N-diethyl-2-propyn-1-amine in Modern Chemistry
N,N-diethyl-2-propyn-1-amine, also known as diethylpropargylamine (DEP), is a versatile alkynylamine that has garnered significant attention across various chemical disciplines. Its unique structural features, combining a reactive terminal alkyne with a tertiary amine, make it a valuable building block in organic synthesis and a crucial component in industrial applications. In the realm of drug development, the propargylamine motif is a key pharmacophore in several bioactive molecules, including inhibitors of monoamine oxidase (MAO), highlighting its relevance in medicinal chemistry.[1] Furthermore, its utility extends to the electroplating industry, where it serves as a highly effective leveling agent and brightener in nickel plating baths.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of N,N-diethyl-2-propyn-1-amine, offering field-proven insights for researchers, scientists, and professionals in drug development.
I. Synthesis of N,N-diethyl-2-propyn-1-amine: A Tale of Two Pathways
The synthesis of N,N-diethyl-2-propyn-1-amine can be approached through several methodologies, each with its own set of advantages and considerations. The two most prevalent and reliable methods are the direct alkylation of diethylamine with a propargyl halide and the Mannich-type reaction involving formaldehyde, diethylamine, and acetylene.
A. Direct Alkylation: A Robust and Scalable Approach
The direct N-alkylation of diethylamine with a propargyl halide, typically propargyl bromide, stands as a widely adopted and efficient method for the synthesis of N,N-diethyl-2-propyn-1-amine.[4][5] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.
The choice of base and solvent is critical to the success of this reaction. A non-nucleophilic base is essential to deprotonate the resulting diethylpropargylammonium salt without competing with the diethylamine in the primary alkylation step.[6] Potassium carbonate (K₂CO₃) is a commonly used inorganic base that effectively neutralizes the generated hydrohalic acid.[4] The use of a more sterically hindered organic base, such as Hünig's base (N,N-diisopropylethylamine), can also be advantageous in preventing the formation of undesired quaternary ammonium salts.[7] The reaction is typically carried out in an aprotic solvent, such as toluene or acetonitrile, to facilitate the dissolution of reactants and promote the SN2 pathway.[4][7]
Experimental Protocol: Synthesis via Direct Alkylation
Materials:
-
Diethylamine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of diethylamine (1.0 eq) in anhydrous toluene, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture in an ice bath and add a solution of propargyl bromide (1.2 eq) in toluene dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N,N-diethyl-2-propyn-1-amine.[4]
B. Catalytic Aminomethylation (Mannich-type Reaction): An Atom-Economical Alternative
An alternative and highly atom-economical route to N,N-diethyl-2-propyn-1-amine is a one-pot, three-component Mannich-type reaction. This method involves the condensation of diethylamine, an aldehyde (typically formaldehyde), and a terminal alkyne (acetylene) in the presence of a catalyst.[8][9] Copper(I) halides, such as cuprous chloride (CuCl), are often employed as catalysts for this transformation.[9][10]
This approach offers the advantage of readily available and inexpensive starting materials. The reaction proceeds through the in-situ formation of an Eschenmoser-like salt from diethylamine and formaldehyde, which is then attacked by the acetylide anion generated from acetylene and the copper catalyst.
Experimental Protocol: Synthesis via Catalytic Aminomethylation
Materials:
-
Diethylamine
-
Formaldehyde solution (37% in water)
-
Acetylene gas
-
Copper(I) chloride (CuCl)
-
Toluene
-
Nitrogen gas (N₂)
Procedure:
-
In a reaction vessel equipped with a gas inlet and a stirrer, add diethylamine and formaldehyde solution and stir at room temperature.[8]
-
Add the copper(I) chloride catalyst to the mixture.[8]
-
Purge the vessel with nitrogen gas.[8]
-
Heat the reaction mixture to 40-80 °C and introduce acetylene gas at a pressure of 0.1-0.2 MPa.[8]
-
Maintain the reaction for 1-6 hours, monitoring for the consumption of starting materials.[8]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.[8]
-
The filtrate can be subjected to fractional distillation under reduced pressure to isolate the N,N-diethyl-2-propyn-1-amine product, which typically distills at 118-120 °C.[8]
II. Comprehensive Characterization: Confirming the Identity and Purity
Rigorous characterization is paramount to ensure the identity and purity of the synthesized N,N-diethyl-2-propyn-1-amine. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile of the compound.
A. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of N,N-diethyl-2-propyn-1-amine.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule. The ethynyl proton (≡C-H) typically appears as a triplet around δ 2.2 ppm due to coupling with the adjacent methylene protons. The methylene protons adjacent to the nitrogen and the alkyne will show distinct signals, as will the methylene and methyl protons of the ethyl groups.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The acetylenic carbons (C≡C) will have characteristic chemical shifts in the range of δ 70-90 ppm. The carbons of the diethylamino group will also have distinct resonances.[9]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic peaks for N,N-diethyl-2-propyn-1-amine include:
-
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
-
A weak to medium absorption band around 2100 cm⁻¹ due to the C≡C stretching vibration.
-
Strong absorption bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the alkyl groups.[9]
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electron Ionization (EI-MS): The EI mass spectrum will show the molecular ion peak (M⁺) at m/z 111, corresponding to the molecular weight of N,N-diethyl-2-propyn-1-amine.[12] Characteristic fragmentation patterns arising from the loss of ethyl and propargyl groups will also be observed.
-
Electrospray Ionization (ESI-MS): In ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 112.1.[4]
C. Physical and Chemical Properties
The physical properties of N,N-diethyl-2-propyn-1-amine are also important for its characterization and handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [4][13] |
| Molecular Weight | 111.19 g/mol | [13] |
| Appearance | Clear, colorless to pale yellow liquid | [13] |
| Boiling Point | 118-120 °C | [3][14] |
| Density | ~0.804 g/mL | [14] |
| Solubility | Sparingly soluble in water, readily soluble in acids and organic solvents. | [2][3] |
III. Logical Frameworks and Visualizations
To better illustrate the concepts discussed, the following diagrams outline the synthesis and characterization workflows.
A. Synthesis Workflow
Caption: A logical workflow for the comprehensive characterization of N,N-diethyl-2-propyn-1-amine.
IV. Conclusion: A Versatile Amine for Future Innovations
This guide has detailed the primary synthetic routes and comprehensive characterization techniques for N,N-diethyl-2-propyn-1-amine. The choice between direct alkylation and catalytic aminomethylation will depend on factors such as scale, available reagents, and desired purity. Regardless of the synthetic method employed, rigorous analytical characterization is crucial to validate the structure and purity of the final product. As a versatile building block and industrial chemical, a thorough understanding of its synthesis and properties is essential for its effective application in drug discovery, materials science, and beyond.
V. References
-
CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents. Available at:
-
N,N-Diethyl Propargyl Amine - Jaydev Chemical Industries. Available at: [Link]
-
N,N-Dimethyl Propargyl Amine - Jaydev Chemical Industries. Available at: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex - Royal Society of Chemistry. Available at: [Link]
-
2-Propen-1-amine, N,N-diethyl- | C7H15N - PubChem. Available at: [Link]
-
N,N-diethyl-2-propyn-1-amine - 4079-68-9, C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
2-Propyn-1-amine, N,N-diethyl- - NIST Chemistry WebBook. Available at: [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. Available at: [Link]
-
2-Propyn-1-amine, N,N-diethyl- - NIST Chemistry WebBook. Available at: [Link]
-
N, N-diethyl, 2-propane, 1-amine (DEP) - Mallak Specialties Pvt Ltd. Available at: [Link]
-
N,N-Diethyl-2-propanamine | C7H17N | CID 521913 - PubChem. Available at: [Link]
-
Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9) - Cheméo. Available at: [Link]
-
N,N-Diethyl-2-Propyne-1-Amine | C3H13N - DU Organics. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. Available at: [Link]
-
(PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available at: [Link]
-
The Advantages and Applications of N,N-Diethyl-3-Trimethoxysilylpropan-1-Amine - INNO Specialty Chemicals. Available at: [Link]
-
Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine - Chalmers ODR. Available at: [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. Available at: [Link]
-
2-Propyn-1-amine, N,N-diethyl- - LookChem. Available at: [Link]
-
NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]
- 2. N, N-diethyl, 2-propane, 1-amine (DEP), CAS 4079-68-9,C7H13N [mallakchemicals.com]
- 3. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]
- 4. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]
- 9. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. rsc.org [rsc.org]
- 12. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]
- 13. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]
- 14. chemsynthesis.com [chemsynthesis.com]
